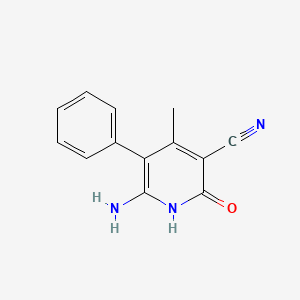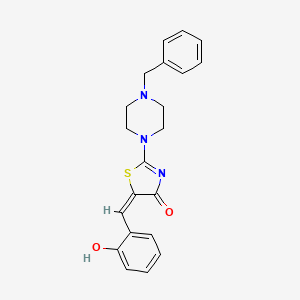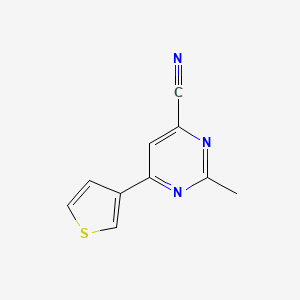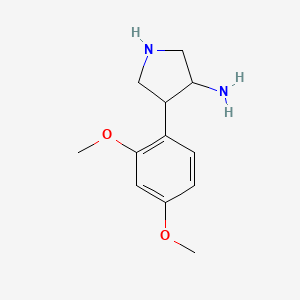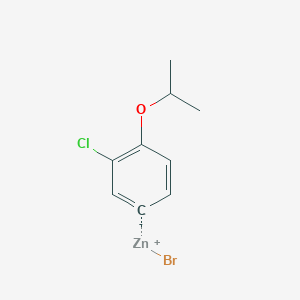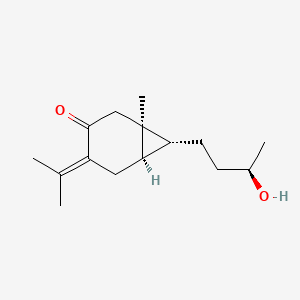
Dihydrocurcumenone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: Dihydrocurcumenone can be synthesized through various chemical reactions involving curcumin, the primary active component of turmeric. One common method involves the hydrogenation of curcumin under specific conditions to yield this compound . The reaction typically requires a hydrogenation catalyst such as palladium on carbon (Pd/C) and is carried out under a hydrogen atmosphere at elevated temperatures and pressures.
Industrial Production Methods: Industrial production of this compound involves the extraction of curcumin from turmeric followed by its hydrogenation. The extraction process includes solvent extraction using organic solvents like ethanol or acetone, followed by purification steps such as crystallization and chromatography to obtain high-purity curcumin . The hydrogenation process is then applied to convert curcumin to this compound on a larger scale.
化学反应分析
Types of Reactions: Dihydrocurcumenone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones and aldehydes.
Reduction: Reduction reactions can further hydrogenate this compound to produce more saturated compounds.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of catalysts like Pd/C is used for reduction.
Substitution: Reagents such as halogens (e.g., bromine) and acids (e.g., hydrochloric acid) are used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones and aldehydes.
Reduction: Formation of more saturated hydrocarbons.
Substitution: Formation of halogenated or other substituted derivatives.
科学研究应用
Dihydrocurcumenone has a wide range of applications in scientific research, including:
作用机制
Dihydrocurcumenone exerts its effects through various molecular targets and pathways. It is known to inhibit bacterial topoisomerase II and protein synthesis, which may be due to its ability to inhibit the activity of RNA polymerase . Additionally, it exhibits anti-inflammatory activities by inhibiting the activation of NF-κB through the inhibition of IKKβ kinase activity . These mechanisms contribute to its potential therapeutic effects in treating inflammatory and infectious diseases.
相似化合物的比较
Curcumin: The primary active component of turmeric, known for its anti-inflammatory and antioxidant properties.
Curcumenone: Another sesquiterpenoid found in turmeric with similar bioactive properties.
Germacrone: A sesquiterpenoid with antimicrobial and anti-inflammatory activities.
Comparison: Dihydrocurcumenone is unique in its specific inhibition of bacterial topoisomerase II and protein synthesis, which distinguishes it from other similar compounds like curcumin and curcumenone . While curcumin is widely studied for its broad range of biological activities, this compound’s specific molecular targets and pathways provide unique therapeutic potential, particularly in antimicrobial and anti-inflammatory applications .
属性
分子式 |
C15H24O2 |
|---|---|
分子量 |
236.35 g/mol |
IUPAC 名称 |
(1S,6R,7R)-7-[(3R)-3-hydroxybutyl]-1-methyl-4-propan-2-ylidenebicyclo[4.1.0]heptan-3-one |
InChI |
InChI=1S/C15H24O2/c1-9(2)11-7-13-12(6-5-10(3)16)15(13,4)8-14(11)17/h10,12-13,16H,5-8H2,1-4H3/t10-,12-,13-,15+/m1/s1 |
InChI 键 |
OQZCUYXRSFWCJU-OPQSFPLASA-N |
手性 SMILES |
C[C@H](CC[C@@H]1[C@@H]2[C@]1(CC(=O)C(=C(C)C)C2)C)O |
规范 SMILES |
CC(CCC1C2C1(CC(=O)C(=C(C)C)C2)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![7,7-dimethyl-5,6,7,8-tetrahydro-4H-furo[3,2-c]azepin-4-one](/img/structure/B14869552.png)

![2-(5-Bromothiophen-2-yl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B14869562.png)
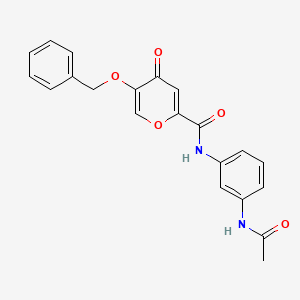
![hexahydrofuro[3,4-f][1,4]oxazepin-3(2H)-one](/img/structure/B14869583.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(5-(benzyloxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)acetamide](/img/structure/B14869587.png)

